molecular formula C17H20Cl2N2O2S B14680587 Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride CAS No. 36803-93-7

Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride

Cat. No.: B14680587
CAS No.: 36803-93-7
M. Wt: 387.3 g/mol
InChI Key: YGGWVLPESBDDGW-UHFFFAOYSA-N
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Description

Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound with the molecular formula C17H20Cl2N2O2S. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorinated phenothiazine core, hydroxyl groups at positions 7 and 8, and a dimethylamino propyl side chain at position 10, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride typically involves the chlorination of phenothiazine followed by the introduction of hydroxyl groups and the dimethylamino propyl side chain. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using reagents like hydrogen peroxide or sodium hydroxide. The final step involves the reaction of the intermediate with dimethylamine and subsequent formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the side chain.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated phenothiazine derivatives.

    Substitution: Phenothiazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with various molecular targets and pathways. It can bind to and modulate the activity of neurotransmitter receptors, enzymes, and ion channels. The presence of the dimethylamino propyl side chain enhances its ability to cross cell membranes and interact with intracellular targets, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.

    Thioridazine: A phenothiazine compound used as an antipsychotic.

    Fluphenazine: Known for its use in the treatment of schizophrenia.

Uniqueness

Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and pharmacological properties

Properties

CAS No.

36803-93-7

Molecular Formula

C17H20Cl2N2O2S

Molecular Weight

387.3 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol;hydrochloride

InChI

InChI=1S/C17H19ClN2O2S.ClH/c1-19(2)6-3-7-20-12-8-11(18)4-5-16(12)23-17-10-15(22)14(21)9-13(17)20;/h4-5,8-10,21-22H,3,6-7H2,1-2H3;1H

InChI Key

YGGWVLPESBDDGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)O)O.Cl

Related CAS

21598-02-7 (Parent)

Origin of Product

United States

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